Comparative Antiproliferative Activity: Iodo vs. Bromo Analogs in Breast and Cervical Cancer Cell Lines
6-(2-Iodophenyl)-6-oxohexanoic acid demonstrates a 3.1-fold higher potency than its bromo analog in the MCF-7 breast cancer cell line, with IC50 values of 4.8 µM (iodo) vs. 15 µM (bromo) . In the HeLa cervical cancer line, the iodo compound (IC50 5.2 µM) is 3.8-fold more potent than the bromo analog (IC50 20 µM) .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 4.8 µM; HeLa: 5.2 µM |
| Comparator Or Baseline | 6-(2-Bromophenyl)-6-oxohexanoic acid: MCF-7: 15 µM; HeLa: 20 µM |
| Quantified Difference | MCF-7: 3.1-fold increase in potency; HeLa: 3.8-fold increase in potency |
| Conditions | In vitro cell viability assays in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. |
Why This Matters
The 3- to 4-fold improvement in potency translates directly to lower effective concentrations in cell-based assays, reducing potential off-target effects and enabling more robust dose-response studies in anticancer research.
